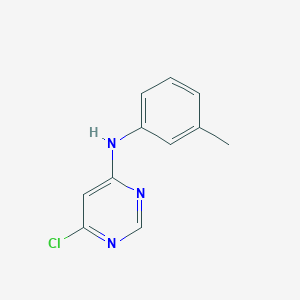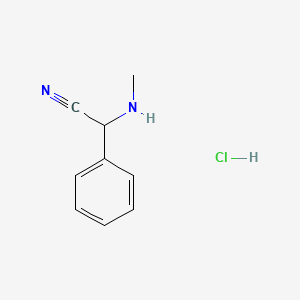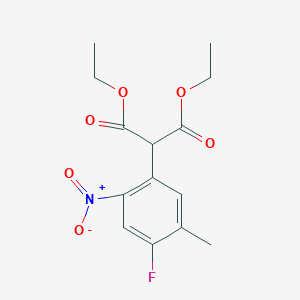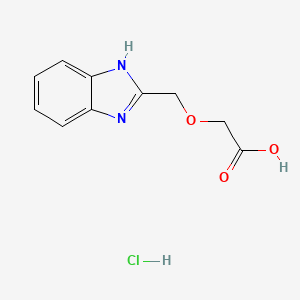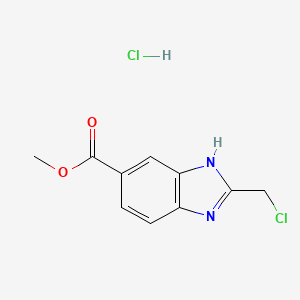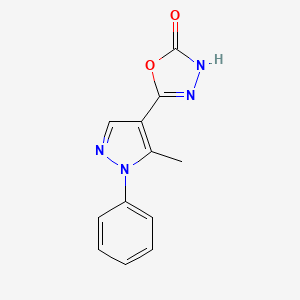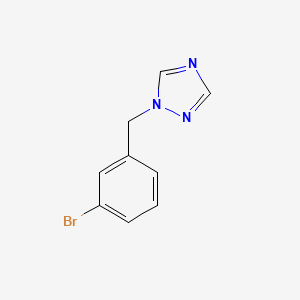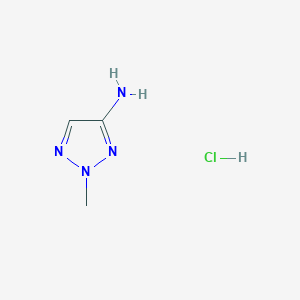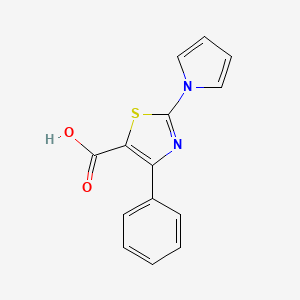
4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl, pyrrole, and thiazole) and a carboxylic acid group. The presence of nitrogen in the pyrrole and thiazole rings would also be a notable feature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to have the properties typical of aromatic compounds and carboxylic acids .Applications De Recherche Scientifique
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .
- Method : The researchers reported a radical approach to catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Inhibition Evaluation of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole
- Field : Corrosion Science
- Application : This compound was synthesized and explored as an inhibitor against the corrosion of mild steel in a 1.0 M hydrochloric acid environment .
- Method : The inhibitive performance of the compound was evaluated using weight loss (WL), and scanning electron microscopy (SEM) techniques .
- Results : The inhibition efficiency (%IE) was found to increase with the inhibitor concentration, while it reduced with increasing temperature . The SEM images revealed a wide coverage of the inhibitor molecules on the mild steel surface .
-
Chemical Synthesis and Pharmacophore Mapping of Pyrrole Derivatives
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of new pyrrole derivatives as inhibitors of the InhA enzyme and Mycobacterium tuberculosis growth .
- Method : The researchers used a molecular hybridization technique to create novel lead antimycobacterial molecules . The newly synthesized molecules have inhibited InhA, the enoyl-ACP reductase enzyme from the mycobacterial type II fatty acid biosynthetic pathway .
- Results : Thirteen compounds exhibited good anti-TB activities (MIC = 1.6 µg/mL), but only few representative molecules showed the moderate InhA enzyme inhibition activity .
-
Corrosion Inhibition of Mild Steel
- Field : Tribology
- Application : A compound similar to “4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid” was evaluated as an inhibitor for the corrosion of mild steel in an acidic environment .
- Method : The inhibitive performance of the compound was evaluated using weight loss and scanning electron microscopy (SEM) techniques .
- Results : The inhibition efficiency was found to increase with the inhibitor concentration, while it reduced with increasing temperature . The SEM images revealed a wide coverage of the inhibitor molecules on the mild steel surface .
-
Inhibition Evaluation of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole
- Field : Tribology
- Application : This compound was synthesized and explored as an inhibitor against the corrosion of mild steel in a 1.0 M hydrochloric acid environment .
- Method : The inhibitive performance of the compound was evaluated using weight loss (WL), and scanning electron microscopy (SEM) techniques .
- Results : The inhibition efficiency (%IE) was found to increase with the inhibitor concentration, while it reduced with increasing temperature . The SEM images revealed a wide coverage of the inhibitor molecules on the mild steel surface .
-
Chemical Synthesis and Pharmacophore Mapping of Pyrrole Derivatives
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of new pyrrole derivatives as inhibitors of the InhA enzyme and Mycobacterium tuberculosis growth .
- Method : The researchers used a molecular hybridization technique to create novel lead antimycobacterial molecules . The newly synthesized molecules have inhibited InhA, the enoyl-ACP reductase enzyme from the mycobacterial type II fatty acid biosynthetic pathway .
- Results : Thirteen compounds exhibited good anti-TB activities (MIC = 1.6 µg/mL), but only few representative molecules showed the moderate InhA enzyme inhibition activity .
Orientations Futures
Propriétés
IUPAC Name |
4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-13(18)12-11(10-6-2-1-3-7-10)15-14(19-12)16-8-4-5-9-16/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEHULRCSMHEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



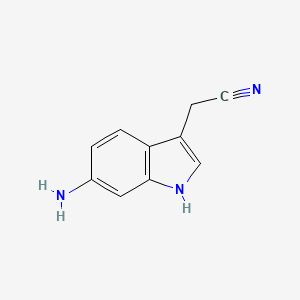
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)
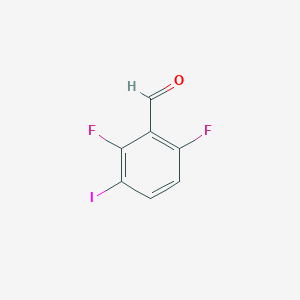
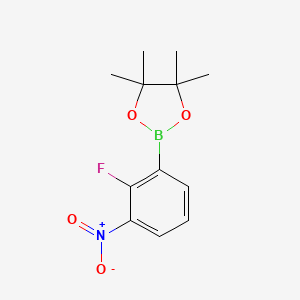
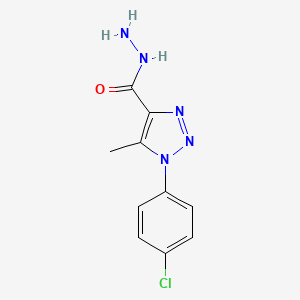
![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
